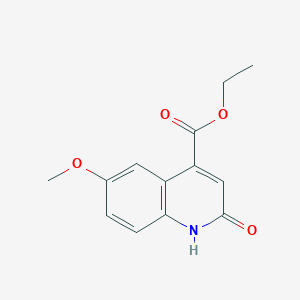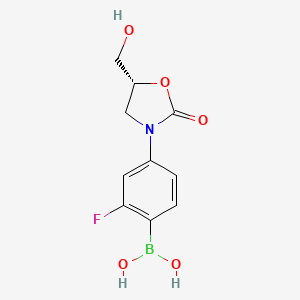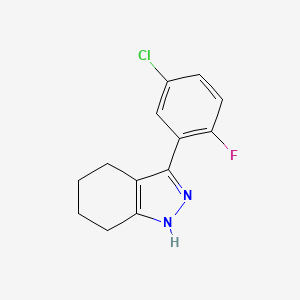![molecular formula C15H16N4 B11863080 3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11863080.png)
3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine: is a heterocyclic compound that belongs to the class of pyrazolopyrimidines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a β-ketoester to form a pyrazole intermediate. This intermediate is then subjected to cyclization with a suitable amidine or urea derivative to form the pyrazolopyrimidine core. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents; reactions may require catalysts such as Lewis acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce reduced forms of the compound
Wissenschaftliche Forschungsanwendungen
3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting protein kinases involved in cancer and inflammatory diseases.
Biological Studies: It is used in studies related to cell signaling pathways and enzyme inhibition.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: It is explored for its potential therapeutic effects and as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular pathways involved include the MAPK/ERK and PI3K/Akt pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-D]pyrimidine: This compound shares a similar pyrazolopyrimidine core but has different substituents, leading to variations in biological activity and chemical properties.
1-Tert-butyl-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-D]pyrimidine:
Uniqueness
3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific combination of tert-butyl and phenyl groups, which confer distinct steric and electronic properties. These properties influence its binding affinity to molecular targets and its overall chemical reactivity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C15H16N4 |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
3-tert-butyl-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C15H16N4/c1-15(2,3)13-12-9-16-10-17-14(12)19(18-13)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI-Schlüssel |
KLUDEYWMBYHMNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN(C2=NC=NC=C12)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-Dichlorobenzo[g]quinazoline](/img/structure/B11863021.png)











